4-chloro-N-{2-[(2E)-2-(3-chlorobenzylidene)hydrazino]-2-oxoethyl}benzamide
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Overview
Description
4-chloro-N-{2-[(2E)-2-(3-chlorobenzylidene)hydrazino]-2-oxoethyl}benzamide is a chemical compound with the molecular formula C16H13Cl2N3O2 and a molecular weight of 350.207 g/mol . This compound is known for its unique structure, which includes a benzamide core substituted with chloro and hydrazino groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-chloro-N-{2-[(2E)-2-(3-chlorobenzylidene)hydrazino]-2-oxoethyl}benzamide typically involves the condensation of 4-chlorobenzoyl chloride with 3-chlorobenzaldehyde hydrazone under controlled conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
4-chloro-N-{2-[(2E)-2-(3-chlorobenzylidene)hydrazino]-2-oxoethyl}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-chloro-N-{2-[(2E)-2-(3-chlorobenzylidene)hydrazino]-2-oxoethyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-chloro-N-{2-[(2E)-2-(3-chlorobenzylidene)hydrazino]-2-oxoethyl}benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
4-chloro-N-{2-[(2E)-2-(3-chlorobenzylidene)hydrazino]-2-oxoethyl}benzamide can be compared with other similar compounds, such as:
- 4-chloro-N-{2-[(2E)-2-(4-chlorobenzylidene)hydrazino]-2-oxoethyl}benzamide
- 2-chloro-N-{2-[(2E)-2-(3-chlorobenzylidene)hydrazino]-2-oxoethyl}benzamide
- 3-chloro-N-{2-[(2E)-2-(4-chlorobenzylidene)hydrazino]-2-oxoethyl}benzamide
These compounds share similar structural features but differ in the position and nature of the substituents on the benzene ring. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H13Cl2N3O2 |
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Molecular Weight |
350.2 g/mol |
IUPAC Name |
4-chloro-N-[2-[(2E)-2-[(3-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C16H13Cl2N3O2/c17-13-6-4-12(5-7-13)16(23)19-10-15(22)21-20-9-11-2-1-3-14(18)8-11/h1-9H,10H2,(H,19,23)(H,21,22)/b20-9+ |
InChI Key |
RZSNLPSLHBXGNM-AWQFTUOYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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